5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of furan, imidazo[1,2-a]pyridine, and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazo[1,2-a]pyridine intermediates, followed by their coupling with an isoxazole derivative. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring through cyclization of appropriate precursors.
Coupling Reactions: Coupling of the furan and isoxazole moieties using reagents like palladium catalysts under controlled conditions.
Amidation: Formation of the carboxamide group through amidation reactions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine ring may yield dihydro derivatives.
Scientific Research Applications
5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Isoxazole Derivatives: Compounds with the isoxazole ring are known for their diverse pharmacological properties.
Furan Derivatives: Furan-containing compounds are widely studied for their chemical reactivity and biological activities.
Uniqueness
5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which may confer a unique set of biological activities and chemical reactivity. This structural complexity makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c26-21(16-12-19(28-24-16)18-8-5-11-27-18)23-15-7-2-1-6-14(15)17-13-25-10-4-3-9-20(25)22-17/h1-13H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZHUPYJIHBQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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